molecular formula C14H14N2 B2926074 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline CAS No. 1224639-98-8

1-Phenyl-1,2,3,4-tetrahydro-quinoxaline

Katalognummer: B2926074
CAS-Nummer: 1224639-98-8
Molekulargewicht: 210.28
InChI-Schlüssel: VGNRZXNRCPQLBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-1,2,3,4-tetrahydro-quinoxaline is a chemical compound with the molecular formula C14H14N2 . It is a reactant that undergoes acceptorless hydrogenation and dehydrogenation in the presence of a molecular iron catalyst .


Synthesis Analysis

The synthesis of this compound has been intensively studied. The synthesis exploits multicomponent syntheses from domino to sequential or consecutive reactions, harvesting well-known synthetic concepts and reactions . A two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination gives direct access to 1,2,3,4-tetrahydroquinolines .


Molecular Structure Analysis

Quinoxalines represent bicyclic nitrogen-containing heterocycles with a wide array of applications . They exhibit a multitude of biological activities relevant in medicinal chemistry as well as a plethora of luminescence properties .


Chemical Reactions Analysis

Quinoxaline syntheses exploit multicomponent syntheses from domino to sequential or consecutive reactions, harvesting well-known synthetic concepts and reactions, such as Ugi-reactions, but also leading to the development of novel reactions and sequences .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 209.29 g/mol .

Wissenschaftliche Forschungsanwendungen

Fluorescence Studies

Quinoxaline derivatives have been explored for their fluorescence properties, which are influenced by their molecular structure. The presence of an extended delocalized π-system in certain quinoxaline derivatives enhances their fluorescence, whereas the substitution of the central aromatic part with a cyclohexyl group inhibits fluorescence. This property makes them useful for developing fluorescent probes and materials (Touzani et al., 2001).

Biological Activities

Research has shown that 2,3-bifunctionalized quinoxalines possess minimal biological activities, which can be modified through structural alterations such as the addition of a nitro group to improve their biological effects and DNA binding capabilities. These findings are significant for the development of anticancer, anti-tuberculosis, and antifungal agents (Waring et al., 2002).

Mesomorphic Properties

Quinoxaline derivatives have been synthesized and evaluated for their mesomorphic properties, showing potential for creating materials with specific liquid crystalline phases. These compounds exhibit hexagonal columnar phases, which could be advantageous for applications in display technologies and optoelectronic devices (Chen et al., 2011).

Electron Transport Materials

The design and synthesis of quinoxaline-containing compounds have been tailored for use in organic electronics, particularly as electron transport layers in organic light-emitting diodes (OLEDs). Adjustments in the molecular structure of these compounds can lead to improved electronic properties and device performance (Yin et al., 2016).

Anti-Cancer Drug Design

Quinoxaline derivatives have been explored for their potential as anti-cancer drugs. Studies involving synthesis, structural analysis, and biological activity evaluations suggest that certain quinoxaline compounds could serve as promising candidates for cancer treatment, highlighting the need for further research in this area (Abad et al., 2021).

Catalysis

Quinoxaline derivatives have also been investigated for their role in catalysis, particularly in facilitating the Suzuki–Miyaura coupling reaction. The development of palladium complexes based on quinoxaline frameworks demonstrates their utility in enhancing the efficiency of catalytic processes, which is crucial for the synthesis of complex organic molecules (Saleem et al., 2013).

Safety and Hazards

The safety information for 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline indicates that it is classified as Acute Tox. 4 Oral according to GHS07. The precautionary statements include P264 - P270 - P301 + P312 - P501 .

Zukünftige Richtungen

Given the potential of 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline as a tubulin polymerization inhibitor , future research could focus on exploring its potential in the treatment of diseases where tubulin polymerization plays a key role, such as cancer.

Eigenschaften

IUPAC Name

4-phenyl-2,3-dihydro-1H-quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-2-6-12(7-3-1)16-11-10-15-13-8-4-5-9-14(13)16/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNRZXNRCPQLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminium hydride (3.99 g, 105.0 mmol, 5.0 equiv) in THF (30 mL) was added slowly a solution of 1-phenyl-1,4-dihydro-quinoxaline-2,3-dione (5.00 g, 21.0 mmol, 1.0 equiv; prepared as described by S.-K. Lin Molecules 1996, 1, 37-40) in THF (50 mL). After heating the reaction mixture to reflux for 16 h, a solution of 1 M NaOH (100 mL) was added. The reaction mixture was stirred for a few minutes, MgSO4 added and then filtered over Celite. Extraction of the filter cake with ethyl acetate (3×100 mL) and evaporation of the solvent under reduced pressure provided the crude reaction product which was purified by silica column chromatography eluting with a gradient of heptane/ethyl acetate to afford 3.23 g (73%) of the title compound as an orange solid. MS (ED: 210.0 [M]+.
Quantity
3.99 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
1-phenyl-1,4-dihydro-quinoxaline-2,3-dione
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
73%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.